N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to interact with various targets such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system level .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .
Result of Action
Given its potential to disrupt dna replication, it is likely that the compound could induce cell cycle arrest and apoptosis in cancer cells . Additionally, its potential anti-inflammatory properties suggest it could modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide typically involves the reaction of a piperidine derivative with a thiadiazole precursor. One common method is the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with new functional groups attached to the furan or piperidine ring.
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Furan derivatives: Compounds with furan rings and different substituents.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide is unique due to its combination of a thiadiazole ring, a piperidine ring, and a furan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h3,6-8,10H,1-2,4-5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVNYADVOOHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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